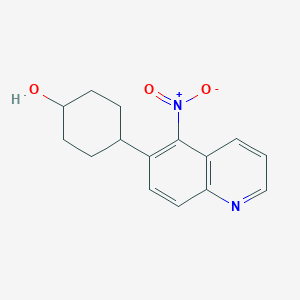

4-(5-Nitroquinolin-6-YL)cyclohexanol

Description

Properties

IUPAC Name |

4-(5-nitroquinolin-6-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-11-5-3-10(4-6-11)12-7-8-14-13(2-1-9-16-14)15(12)17(19)20/h1-2,7-11,18H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTXCDKSVPDJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675069 | |

| Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150163-86-2 | |

| Record name | 4-(5-Nitroquinolin-6-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Key Building Block for Novel Therapeutics

Introduction

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the demand for novel, high-quality chemical building blocks is paramount. 4-(5-Nitroquinolin-6-YL)cyclohexanol has emerged as a significant scaffold in this domain, primarily recognized for its role as a precursor in the synthesis of sophisticated molecular entities such as Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and critical safety considerations for this compound, tailored for researchers and professionals in drug development.

The unique architecture of this molecule, combining a nitro-substituted quinoline core with a cyclohexanol moiety, offers a versatile platform for chemical modification. The nitroquinoline group, a known pharmacophore in various therapeutic agents, provides a handle for diverse chemical transformations, while the cyclohexanol ring introduces a three-dimensional character that can be crucial for optimizing binding interactions with target proteins.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be established from available commercial sources and inferred from the characteristics of its constituent chemical motifs: the 5-nitroquinoline and cyclohexanol rings.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |

| Molecular Weight | 272.3 g/mol | [1] |

| CAS Number | 1150163-86-2 | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Purity | ≥ 97% | [1] |

| Melting Point | Not available (predicted to be elevated due to the rigid aromatic core) | - |

| Boiling Point | Not available (likely to decompose at high temperatures) | - |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water | Inferred from 5-nitroquinoline and cyclohexanol properties[2][3] |

The presence of the nitro group and the quinoline nitrogen suggests the molecule will exhibit moderate polarity. The cyclohexanol hydroxyl group provides a site for hydrogen bonding, which may influence its solubility and crystal packing.

Proposed Synthesis Pathway

The proposed synthesis would involve the coupling of a boronic acid or ester derivative of cyclohexanol with a halogenated 5-nitroquinoline.

Figure 1: Proposed Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Experimental Protocol: A Hypothetical Step-by-Step Methodology

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-bromo-5-nitroquinoline (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexanol (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Catalyst Addition: To the stirred suspension, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Potential Biological Applications and Mechanism of Action

The primary utility of this compound lies in its role as a versatile building block for more complex bioactive molecules. Its designation as a "Protein Degrader Building Block" strongly suggests its application in the synthesis of PROTACs.

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two.

In this context, the this compound scaffold can be elaborated to function as either the target-binding ligand or as a component of the linker. The nitro group can be reduced to an amine, providing a key functional group for further chemical modifications, such as amide bond formation to attach a linker or an E3 ligase ligand.

Figure 2: General mechanism of action of a PROTAC.

The quinoline scaffold itself is present in numerous approved drugs and is known to interact with a variety of biological targets.[4] Quinoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antimalarial effects.[4][5] The nitroaromatic group, while often associated with toxicity, is also a key feature in several antibacterial drugs, where it can undergo bioreduction to generate reactive species that are toxic to pathogens.[6]

Safety and Handling

Given the presence of the nitroquinoline moiety, this compound should be handled with care, following standard laboratory safety procedures. While specific toxicity data for this compound is unavailable, the known hazards of related compounds provide a basis for a cautious approach.

Potential Hazards:

-

Toxicity: Nitroaromatic compounds are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[7] 5-Nitroquinoline is suspected of causing cancer.[2][7]

-

Irritation: Cyclohexanol is a known irritant to the skin, eyes, and mucous membranes.[3]

-

Reactivity: Aromatic nitro compounds can be explosive under certain conditions, particularly when heated rapidly or in the presence of strong bases or reducing agents.[8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with therapeutic potential. Its utility in the construction of protein degraders highlights its importance in contemporary drug discovery. While a comprehensive experimental characterization of this specific molecule is not yet publicly available, a strong foundation of knowledge from related compounds allows for its effective and safe use in a research setting. As the field of targeted protein degradation continues to expand, the demand for such well-designed chemical scaffolds is likely to increase, paving the way for the development of novel and effective treatments for a range of diseases.

References

- [Vendor Information for this compound].

- Santa Cruz Biotechnology. (n.d.).

-

PubChem. (n.d.). Nitroxoline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

- Azev, Y. A., Koptyaeva, O. S., Eltsov, O. S., Tsmokalyuk, A. N., & Pospelova, T. A. (2020). 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline.

- Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2023). MDPI.

-

PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline.

- Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (2018).

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2021).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2020).

- Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. (2022).

- A Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. (2022). Eurasian Chemico-Technological Journal.

- Sigma-Aldrich. (2024).

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). MDPI.

- Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. (2022). Taylor & Francis Online.

- Sigma-Aldrich. (n.d.). 6-Hydroxyquinoline.

- Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.

- European Patent Office. (2022). EP4015505A1 - Improved process for producing nitroxoline.

- Thermo Fisher Scientific. (2025).

- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2023). MDPI.

- Google Patents. (n.d.).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2020). Semantic Scholar.

- ECHEMI. (n.d.).

-

PubChem. (n.d.). Cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-Nitroquinoline | 607-34-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 4-(5-Nitroquinolin-6-YL)cyclohexanol: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in a New Modality

In the rapidly evolving landscape of drug discovery, the quinoline moiety stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] From antimalarials to kinase inhibitors, the versatility of the quinoline core is well-documented.[2][3] Concurrently, the advent of Targeted Protein Degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins.[4] At the intersection of these two powerful domains lies 4-(5-Nitroquinolin-6-YL)cyclohexanol (CAS 1150163-86-2) , a specialized building block designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This technical guide offers a comprehensive analysis of this compound, from its fundamental chemical properties to its strategic application in the rational design of next-generation therapeutics. As a Senior Application Scientist, the focus here is not merely on the "what," but the "why"—providing the causal logic behind its synthesis, characterization, and deployment in advanced drug discovery workflows.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's intrinsic properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1150163-86-2 | N/A |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [5] |

| Molecular Weight | 272.3 g/mol | [5] |

| Appearance | Typically a solid | N/A |

| Purity | ≥97% (commercially available) | [5] |

| Key Structural Features | 5-Nitroquinoline core, Cyclohexanol substituent at C6 | N/A |

The structure is defined by two critical components:

-

The 5-Nitroquinoline Core: The quinoline ring system provides a rigid, planar scaffold amenable to diverse functionalization. The presence of a nitro group at the 5-position is of particular significance. As a potent electron-withdrawing group, it modulates the electronic properties of the aromatic system, which can be crucial for establishing specific protein-ligand interactions.[6]

-

The 4-Cyclohexanol Moiety: This aliphatic ring, attached at the 6-position of the quinoline, serves a dual purpose. Firstly, it provides a three-dimensional character to the molecule, which can be advantageous for fitting into complex protein binding pockets. Secondly, and most critically for its intended application, the secondary alcohol on the cyclohexyl ring offers a readily available, solvent-exposed attachment point for the linkers used in PROTAC synthesis.[7]

Strategic Synthesis and Chemical Logic

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a Suzuki-Miyaura or Negishi cross-coupling reaction as the key bond-forming step. This involves coupling a halo-substituted 5-nitroquinoline with a suitable cyclohexyl-organometallic reagent.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthetic Protocol (Proposed)

This protocol is a self-validating system, grounded in established and reliable chemical transformations. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Nitration of 6-Bromoquinoline

-

Objective: To introduce the nitro group at the 5-position.

-

Protocol:

-

Dissolve 6-bromoquinoline in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C. The sulfuric acid protonates the quinoline nitrogen, and the bromo-substituent directs the electrophilic nitration primarily to the 5- and 8-positions. The 5-nitro isomer is the desired product and can be separated from the 8-nitro isomer by chromatography.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry the crude 6-bromo-5-nitroquinoline. Purify by column chromatography.

-

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Objective: To form the crucial C-C bond between the quinoline core and the cyclohexyl ring. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and the commercial availability of boronic acids.[5][9]

-

Protocol:

-

To an oven-dried flask, add 6-bromo-5-nitroquinoline, 4-(dihydroxyboryl)cyclohexanol (or a suitable protected derivative), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).[10]

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).

-

Heat the reaction mixture under reflux until TLC or LC-MS analysis indicates the consumption of the starting material. The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the desired product.[4]

-

Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Caption: Proposed synthetic workflow for the target molecule.

Application in Targeted Protein Degradation (TPD)

The designation of this compound as a "Protein Degrader Building Block" is its most defining feature.[5] This positions the molecule as a key component in the synthesis of PROTACs.

The PROTAC Concept: A Primer

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6] They consist of three components:

-

A "Warhead": A ligand that binds to the target protein (POI).

-

An E3 Ligase Ligand: A moiety that recruits an E3 ubiquitin ligase.

-

A Linker: A chemical tether that connects the warhead and the E3 ligase ligand.

The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8]

Caption: The mechanism of action of a PROTAC molecule.

The Dual Role of this compound in PROTAC Design

The strategic design of this building block allows it to potentially serve in two distinct roles within a PROTAC structure, a versatility that is highly valuable in the modular construction of degrader libraries.

Scenario A: As a Novel E3 Ligase Ligand Precursor

While most current PROTACs utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases, there is a significant research effort to discover ligands for the over 600 other E3 ligases in the human genome to expand the scope of TPD.[8][11][12] The quinoline scaffold has been identified in fragment-based screens for novel E3 ligase binders.[13] The 5-nitroquinoline moiety in this building block could serve as a novel or underexplored E3 ligase-binding element. In this scenario, the cyclohexanol's hydroxyl group would be the attachment point for a linker connected to a known warhead for a specific POI.

Scenario B: As a Warhead for a Protein of Interest (POI)

The quinoline scaffold is a well-established pharmacophore in numerous inhibitors of various protein classes, particularly kinases.[2][14] Many FDA-approved kinase inhibitors feature a quinoline core.[3] Therefore, the this compound moiety could be employed as a warhead to target a specific kinase or another protein where this scaffold has demonstrated binding affinity. In this configuration, the cyclohexanol would be derivatized with a linker attached to a known E3 ligase ligand, such as one for VHL.

Caption: Dual potential applications of the building block in PROTAC design.

Experimental Workflow: From Building Block to Functional PROTAC

The following outlines a high-level, self-validating workflow for utilizing this compound in a PROTAC development campaign.

-

Linker Attachment:

-

Objective: To conjugate a linker with a reactive group to the cyclohexanol moiety.

-

Protocol: React this compound with a bifunctional linker (e.g., a PEG linker with a terminal carboxylic acid) under standard esterification conditions (e.g., using DCC/DMAP or EDC/HOBt). The success of this step is validated by LC-MS and NMR, confirming the formation of the ester bond and the presence of the free terminal group on the linker.

-

-

Final Conjugation:

-

Objective: To couple the linker-modified building block to the second component of the PROTAC (either the warhead or the E3 ligase ligand).

-

Protocol: Perform a standard amide coupling reaction between the free terminus of the linker (e.g., a carboxylic acid) and an amine on the corresponding binding partner. Alternatively, "click chemistry" reactions can be employed for a more efficient and orthogonal conjugation strategy.[15] Purification by HPLC is critical to obtain the final PROTAC with high purity, which is confirmed by high-resolution mass spectrometry.

-

-

Biochemical and Cellular Validation:

-

Objective: To confirm the functionality of the synthesized PROTAC.

-

Protocol:

-

Binding Assays: Confirm that the PROTAC retains binding affinity for both the POI and the E3 ligase using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

Ternary Complex Formation: Demonstrate the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex using methods such as FRET or TR-FRET.

-

Western Blot Analysis: Treat cells expressing the POI with the PROTAC and perform a western blot to quantify the reduction in POI levels, demonstrating successful degradation. A dose-response and time-course experiment is essential to determine the DC₅₀ (concentration for 50% degradation) and the kinetics of degradation.

-

-

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool for the modern drug hunter. Its design encapsulates key principles of medicinal chemistry and the emerging paradigm of targeted protein degradation. The quinoline core offers a proven scaffold for biological interaction, while the nitro- and cyclohexanol-substituents provide the necessary electronic modulation and a crucial handle for linker attachment.

The true power of this building block lies in its modularity and the dual-use potential it offers to researchers. Whether it is employed as a novel E3 ligase-recruiting element or as a warhead for a protein of interest, it provides a validated starting point for the complex yet rewarding process of PROTAC design. As the field of TPD continues to expand, the demand for well-designed, versatile building blocks like this compound will undoubtedly grow, paving the way for the development of innovative therapies for previously intractable diseases.

References

-

Aladdin Scientific. This compound, min 97%, 25 grams. Available from: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

-

RSC Publishing. E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews. 2022. Available from: [Link]

-

ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Available from: [Link]

-

PubMed. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

-

PubMed. Cross-Coupling Reactions of Nitroarenes. Available from: [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry. Available from: [Link]

-

PubChem. 5-Nitroquinolin-6-ol. Available from: [Link]

-

PubMed Central. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Available from: [Link]

-

PubMed Central. Targeted Protein Degradation by Small Molecules. Available from: [Link]

-

Chemistry LibreTexts. Cross-Coupling Reactions. Available from: [Link]

-

PubMed Central. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Available from: [Link]

-

MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available from: [Link]

-

ScienceOpen. PROTACs improve selectivity for targeted proteins. Available from: [Link]

-

PubMed Central. Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Available from: [Link]

-

YouTube. Targeted Protein Degradation | MOA Animation. Available from: [Link]

-

PubMed Central. Click chemistry in the development of PROTACs. Available from: [Link]

-

ACS Publications. Journal of Medicinal Chemistry Ahead of Print. Available from: [Link]

-

PubMed. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Available from: [Link]

-

YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available from: [Link]

-

Organic Chemistry Portal. Negishi Coupling. Available from: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. Cross-coupling reaction. Available from: [Link]

-

PubMed Central. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]

-

PubMed. Buchwald-Hartwig Amination of Nitroarenes. Available from: [Link]

-

PubMed. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. proprogressio.hu [proprogressio.hu]

- 6. researchgate.net [researchgate.net]

- 7. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 4-(5-Nitroquinolin-6-YL)cyclohexanol

Introduction: Strategic Importance of 4-(5-Nitroquinolin-6-YL)cyclohexanol

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the demand for novel, high-quality chemical building blocks is paramount. This compound emerges as a molecule of significant interest, identified as a key structural component for the development of protein degraders[1]. Its unique architecture combines a rigid, electron-deficient 5-nitroquinoline scaffold with a flexible, three-dimensional cyclohexanol moiety.

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[2][3]. The incorporation of a nitro group further modulates the electronic properties of the heterocyclic system, often enhancing biological activity or providing a handle for further chemical modification[4][5].

This guide provides a comprehensive, technically-grounded blueprint for the synthesis of this compound. We will move beyond a simple recitation of steps to dissect the underlying chemical logic, from retrosynthetic analysis to the practical execution of key transformations. The presented pathway is designed for modularity and efficiency, leveraging a robust Suzuki-Miyaura cross-coupling reaction as the cornerstone for assembling the core bi-aryl structure.

Part 1: Retrosynthetic Analysis and Strategic Planning

A convergent synthetic strategy is the most logical approach for a molecule of this complexity. By deconstructing the target molecule at its key linkages, we can devise a plan that allows for the independent synthesis of complex fragments, maximizing efficiency and simplifying purification.

Our retrosynthetic analysis identifies two primary disconnection points:

-

The C-O bond of the secondary alcohol: The final cyclohexanol can be readily accessed via the reduction of its corresponding ketone, 4-(5-Nitroquinolin-6-yl)cyclohexan-1-one. This is a standard and high-yielding transformation.

-

The C6-C1' bond between the quinoline and cyclohexyl rings: This crucial carbon-carbon bond can be forged using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is exceptionally well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and commercial availability of catalysts and reagents[6][7].

This leads to two key intermediates: a halogenated 5-nitroquinoline and a cyclohexanone-derived boronic acid or ester.

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of Key Intermediates

Preparation of 6-Bromo-5-nitroquinoline (Intermediate 1)

The regioselective synthesis of this intermediate is critical. While direct bromination of 5-nitroquinoline can lead to mixtures, a more controlled approach involves the nitration of a pre-functionalized quinoline. A robust method involves the copper-catalyzed nitration of 6-bromoquinoline.

Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline

-

Reaction Setup: To a dry, oven-baked pressure tube equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 eq.), potassium nitrite (KNO2, 3.0 eq.), and copper(II) trifluoromethanesulfonate (0.25 eq.)[8].

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous dimethyl sulfoxide (DMSO) to the tube.

-

Inerting: Seal the pressure tube and purge with nitrogen for 5-10 minutes to ensure an inert atmosphere.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then gradually heat the reaction to 130°C in an oil bath. Maintain this temperature for 48 hours[8].

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 6-bromo-5-nitroquinoline.

Preparation of 4,4-(Ethylenedioxy)cyclohexylboronic acid pinacol ester (Intermediate 2)

To perform the Suzuki coupling on a cyclohexanone fragment, the ketone must first be protected to prevent unwanted side reactions. A boronic ester is then installed.

Experimental Protocol: Synthesis of the Boronate Ester

-

Ketone Protection: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.

-

Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 1 hour at -78°C.

-

Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.

-

Quenching & Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO4.

-

Purification: After filtration and removal of the solvent in vacuo, purify the residue by flash chromatography to yield the protected cyclohexanone boronic ester.

Part 3: Core Synthesis and Final Product Formation

This section details the assembly of the core structure and its final modification to yield the target molecule.

Suzuki-Miyaura Cross-Coupling

This reaction is the linchpin of the entire synthesis, forming the key C-C bond. The choice of catalyst, base, and solvent is crucial for achieving high yields.

Caption: Overall synthetic workflow from intermediates to the final product.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, combine 6-bromo-5-nitroquinoline (1.0 eq.), the protected cyclohexanone boronic ester (1.2 eq.), and a suitable base such as potassium phosphate (K3PO4) (3.0 eq.)[6].

-

Catalyst and Solvent: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq.). Add a degassed solvent system, typically 1,4-dioxane and water.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) under a nitrogen atmosphere until TLC or LC-MS analysis indicates complete consumption of the starting materials.

-

Work-up and Deprotection: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. The crude product can be directly subjected to deprotection by dissolving it in a mixture of THF and 1M HCl and stirring at room temperature.

-

Purification: Neutralize the acidic solution with aqueous sodium bicarbonate and extract the product with ethyl acetate. Purify the crude ketone by column chromatography to yield pure 4-(5-Nitroquinolin-6-yl)cyclohexan-1-one.

Data Summary: Suzuki Coupling Optimization

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | 90 | ~75-85 |

| Pd(dppf)Cl2 | K2CO3 | Toluene/H2O | 100 | ~70-80 |

| SPhos Pd G2 | K3PO4 | 2-MeTHF/H2O | 80 | ~80-90 |

Diastereoselective Ketone Reduction

The final step is the reduction of the cyclohexanone to the desired cyclohexanol. The stereochemical outcome is important; using a mild hydride reagent will favor the formation of the more thermodynamically stable equatorial alcohol.

Experimental Protocol: Reduction to this compound

-

Reaction Setup: Dissolve 4-(5-Nitroquinolin-6-yl)cyclohexan-1-one (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reducing Agent: Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise to the stirred solution[9]. The use of NaBH4, a small hydride donor, favors equatorial attack on the carbonyl, leading predominantly to the trans isomer where the hydroxyl group is equatorial.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by adding water. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the final product by recrystallization or column chromatography to yield this compound as a solid.

Part 4: Characterization

The identity and purity of the final compound and key intermediates must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (C15H16N2O3, MW: 272.3 g/mol )[1].

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should be ≥97%[1].

Conclusion

This guide outlines a robust and reproducible synthetic route to this compound, a valuable building block for drug discovery. The strategy's strength lies in its convergent design, centered around a reliable Suzuki-Miyaura cross-coupling reaction. By carefully controlling the reaction conditions, particularly in the final diastereoselective reduction, researchers can access high-purity material suitable for advanced applications in the development of next-generation therapeutics. The detailed protocols and mechanistic rationale provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to incorporate this important scaffold into their research programs.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Synthesis of hydroxynaphthalenes 4–6 and nitroxoline 18. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents.

-

Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Technology of Preparing 8-Hydroxy-5-nitroquinoline. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

- US2558211A - Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.

-

6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

-

Technology of preparation of 8-hydroxy-5-nitroquinoline. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre... (2011). PubMed. Retrieved January 28, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 28, 2026, from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved January 28, 2026, from [Link]

-

4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

The preparation of Cyclohexanone from Cyclohexanol. (2024). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 28, 2026, from [Link]

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Advances in the syntheses of quinoline and quinoline-annulated ring systems. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Oxidation of Cyclohexanol to Cyclohexanone. (n.d.). Web.mnstate.edu. Retrieved January 28, 2026, from [Link]

-

Synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

-

Improvement on Preparation of Cyclohexanone from Cyclohexanol. (n.d.). Dxk.whu.edu.cn. Retrieved January 28, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 28, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. sites.nvcc.edu [sites.nvcc.edu]

Unlocking Targeted Protein Degradation: A Technical Guide to the Application of 4-(5-Nitroquinolin-6-YL)cyclohexanol in Novel Degrader Synthesis

Introduction: A Paradigm Shift in Therapeutic Intervention

The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to embrace event-driven pharmacology. At the forefront of this revolution is the field of targeted protein degradation (TPD), a powerful modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. This approach offers the potential to address targets previously considered "undruggable" by conventional small molecules.[1][2]

This technical guide delves into the core principles of TPD, focusing on the strategic application of novel chemical building blocks in the synthesis of potent and selective protein degraders. Specifically, we will explore the role and potential of 4-(5-Nitroquinolin-6-YL)cyclohexanol , a specialized building block designed for incorporation into proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders. While this molecule itself is not an active therapeutic, its unique structural features, including the 5-nitroquinoline core, present intriguing possibilities for modulating the physicochemical and biological properties of a final degrader molecule.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive overview of the mechanism of action of PROTACs, a detailed experimental workflow for the characterization of novel degraders synthesized using this building block, and field-proven insights into the causality behind experimental choices.

The PROTAC Mechanism of Action: Hijacking the Cellular Machinery for Targeted Destruction

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The fundamental mechanism of action involves the PROTAC acting as a molecular bridge, inducing the formation of a transient ternary complex between the POI and the E3 ligase.[2][5] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[6] A key advantage of this approach is the catalytic nature of PROTACs; once the POI is degraded, the PROTAC is released and can engage another POI molecule, leading to multiple rounds of degradation.[2][5]

The quinoline scaffold and its derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] In the context of a PROTAC, the 5-nitroquinoline moiety of this compound could serve several purposes. It may act as a warhead, binding to the POI, or it could be part of the linker, influencing the overall conformation and physicochemical properties of the degrader. The specific role would be determined by the synthetic strategy and the nature of the other components of the PROTAC. Quinoline derivatives have been explored as kinase inhibitors and for their potential to interact with various biological targets, suggesting that the 5-nitroquinoline core could be rationally designed to target specific proteins.[7][9]

Caption: The catalytic cycle of a PROTAC, inducing the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.

Experimental Workflow for the Characterization of a Novel Protein Degrader

The development of a novel protein degrader requires a systematic and rigorous characterization process to validate its mechanism of action and assess its potency and selectivity. The following experimental workflow provides a comprehensive framework for evaluating a PROTAC synthesized using this compound.

Caption: A stepwise workflow for the comprehensive characterization of a novel PROTAC molecule.

Step 1: Biophysical Assays for Target Engagement

The initial step is to confirm that the novel PROTAC binds to both the intended POI and the recruited E3 ligase. This is crucial for establishing the foundation of the degrader's activity.

Recommended Assays:

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[4]

-

Surface Plasmon Resonance (SPR): Measures the kinetics of binding (association and dissociation rates) in real-time.

-

Biolayer Interferometry (BLI): A label-free technology for measuring biomolecular interactions.[4]

| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) |

| Principle | Measures heat changes upon binding | Measures changes in refractive index at a sensor surface |

| Key Outputs | Kd, ΔH, ΔS, Stoichiometry | kon, koff, Kd |

| Throughput | Low to Medium | Medium to High |

| Sample Consumption | High | Low |

Protocol: Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity

-

Sample Preparation:

-

Dialyze the purified POI and E3 ligase into the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.

-

Prepare the PROTAC stock solution in 100% DMSO and dilute it into the dialysis buffer to a final DMSO concentration of less than 2%.

-

Accurately determine the concentrations of the proteins and the PROTAC.

-

-

ITC Experiment Setup:

-

Load the protein (e.g., POI) into the sample cell at a concentration of 10-20 µM.

-

Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein in the cell.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial injection of 0.4 µL over 0.8 seconds.

-

Follow with 19 subsequent injections of 2 µL each, with a spacing of 120-180 seconds between injections to allow for a return to baseline.

-

Stir the sample cell at 600-750 RPM throughout the experiment.

-

-

Data Analysis:

-

Integrate the raw titration peaks to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry.

-

Step 2: Biochemical Assays for Ternary Complex Formation

Once binary binding is confirmed, the next critical step is to demonstrate that the PROTAC can induce the formation of a stable ternary complex (POI-PROTAC-E3 ligase).

Recommended Assay:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when they are brought into close proximity by the PROTAC.[3][10]

Protocol: TR-FRET Assay for Ternary Complex Formation

-

Reagent Preparation:

-

Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged E3 ligase).

-

Prepare a TR-FRET buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).

-

Prepare serial dilutions of the PROTAC in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the GST-POI, His-E3 ligase, and the serially diluted PROTAC.

-

Incubate at room temperature for 1 hour to allow for complex formation.

-

Add the TR-FRET detection reagents: a terbium-conjugated anti-GST antibody (donor) and a fluorescently labeled anti-His antibody (acceptor).

-

Incubate for another 1-2 hours at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve, which is characteristic of the "hook effect" often seen in PROTAC-induced ternary complex formation. The peak of this curve represents the optimal concentration for ternary complex formation.

-

Step 3: Cell-Based Assays for Protein Degradation

The ultimate validation of a PROTAC's mechanism of action is the demonstration of target protein degradation in a cellular context.

Recommended Assays:

-

Western Blotting: A semi-quantitative method to visualize and measure the reduction in POI levels following PROTAC treatment.[11][12][13][14]

-

Mass Spectrometry-based Proteomics: Provides a global and unbiased quantification of changes in the proteome, allowing for the assessment of both on-target degradation and off-target effects.[15][16][17]

Protocol: Western Blotting for Protein Degradation

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration and add Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

-

| Parameter | Western Blotting | Mass Spectrometry Proteomics |

| Principle | Immunodetection of specific proteins | Identification and quantification of peptides |

| Throughput | Low to Medium | High |

| Scope | Targeted (one protein at a time) | Global (thousands of proteins) |

| Data Output | Semi-quantitative | Quantitative |

Step 4: Functional Assays for Downstream Cellular Effects

Demonstrating that the degradation of the POI leads to the expected biological consequences is the final step in validating the PROTAC's mechanism of action. The choice of functional assay is highly dependent on the biological role of the POI.

Examples of Functional Assays:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): If the POI is involved in cell survival or proliferation.

-

Reporter Gene Assays: If the POI is a transcription factor or regulates a specific signaling pathway.

-

Enzyme Activity Assays: If the POI is an enzyme.

-

Phenotypic Assays (e.g., migration, invasion, apoptosis assays): To assess the broader cellular consequences of POI degradation.

Conclusion and Future Outlook

The use of specialized building blocks like this compound is accelerating the development of novel protein degraders. The 5-nitroquinoline moiety offers a versatile scaffold that can be strategically employed to fine-tune the properties of PROTACs and other TPD molecules. By following a rigorous and systematic experimental workflow, researchers can effectively characterize the mechanism of action of these novel compounds, from initial target engagement to downstream functional consequences.

The field of targeted protein degradation continues to evolve rapidly, with ongoing efforts to expand the repertoire of E3 ligases that can be hijacked and to develop new chemical strategies for creating more potent and selective degraders. The insights gained from the comprehensive characterization of molecules synthesized from innovative building blocks will be instrumental in advancing this exciting therapeutic modality and bringing its benefits to patients.

References

-

BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. Retrieved from [Link]

-

iGEM. (n.d.). Protocol for Western blotting. Retrieved from [Link]

-

OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

-

Hsia, K. C., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(8), 5396-5406. [Link]

-

Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

Testa, A., et al. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. MethodsX, 11, 102377. [Link]

-

Hsia, K. C., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(8), 5396-5406. [Link]

-

Khan, I., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 208, 112759. [Link]

-

Testa, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(6), 1003-1016. [Link]

-

Shaki, V. (2022). Development of biophysical assays for studies of PROTACs. Diva-Portal.org. [Link]

-

Chen, R., & Li, D. (2025). Application of mass spectrometry for the advancement of PROTACs. Journal of Pharmaceutical and Biomedical Analysis, 258, 116829. [Link]

-

Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5556. [Link]

-

Liu, Y., et al. (2025). PROTAC-induced protein structural dynamics in targeted protein degradation. eLife, 14, e96603. [Link]

-

Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Pharmacology & Translational Science, 4(4), 1466-1481. [Link]

-

Yu, C. H., et al. (2025). Single-Assay Characterization of Ternary Complex Assembly and Activity in Targeted Protein Degradation. bioRxiv. [Link]

-

Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

Waters Corporation. (n.d.). Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Retrieved from [Link]

-

JoVE. (2023). Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. Retrieved from [Link]

-

Wang, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 137, 34-45. [Link]

-

Casement, R. (2022). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]

-

Winter, G. E., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular Cell, 84(2), 350-363.e8. [Link]

-

Maple, H. J., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2(6), 492-513. [Link]

Sources

- 1. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]

- 2. tandfonline.com [tandfonline.com]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. origene.com [origene.com]

- 13. bio-rad.com [bio-rad.com]

- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Degradome analysis to identify direct protein substrates of small-molecule degraders | bioRxiv [biorxiv.org]

The Cyclohexanol Scaffold in Modern Medicinal Chemistry: Stereoelectronic Control and the "Escape from Flatland"

Executive Summary

The cyclohexanol moiety represents a pivotal scaffold in modern drug design, serving as a bridge between the planar, aromatic-dominated libraries of the 20th century and the

Structural & Stereochemical Fundamentals

The "Escape from Flatland" ( )

Historically, drug discovery relied heavily on aromatic rings due to the ease of coupling chemistry (e.g., Suzuki-Miyaura). However, high aromatic ring counts correlate with poor solubility and higher attrition rates. The cyclohexanol ring increases the fraction of

-

Dimensionality: The cyclohexanol ring exists predominantly in a chair conformation, disrupting the planar

- -

Axial vs. Equatorial Vectorization: Substituents on the cyclohexane ring can be positioned axially or equatorially. This geometric isomerism allows medicinal chemists to probe binding pockets with high spatial resolution, a feat impossible with the flat geometry of a benzene ring.

The Conformational Lock (Intramolecular H-Bonding)

In tertiary cyclohexanols (e.g., Venlafaxine), the hydroxyl group often engages in an intramolecular hydrogen bond with a vicinal or geminal amine. This interaction "locks" the flexible cyclohexane ring into a specific chair conformation, reducing the entropic penalty upon binding to the receptor.

Table 1: Physicochemical Comparison of Phenyl vs. Cyclohexyl Scaffolds

| Feature | Phenyl Scaffold | Cyclohexyl/Cyclohexanol Scaffold | Impact on Drug Design |

| Geometry | Planar (2D) | Chair/Boat (3D) | Access to novel chemical space; better fit for globular proteins. |

| Solubility | Low (promotes | High (disrupts packing) | Improved oral bioavailability. |

| Metabolism | Prone to aromatic hydroxylation | Prone to oxidation (if secondary) | Tertiary cyclohexanols are resistant to oxidation at the geminal carbon. |

| Electronic | Eliminates toxicity associated with electron-rich arene epoxidation. |

Case Studies in Rational Design

Venlafaxine: The Tertiary Anchor

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI). Its structure features a tertiary cyclohexanol linked to a dimethylamino group and a methoxyphenyl ring.

-

Role of the Cyclohexanol: The tertiary hydroxyl group prevents oxidation to a ketone (which would occur if it were a secondary alcohol). Furthermore, the hydroxyl group acts as a hydrogen bond donor within the SERT/NET transporter binding sites.

-

Stereochemistry: The intramolecular H-bond between the hydroxyl proton and the dimethylamino nitrogen fixes the relative orientation of the aromatic ring, essential for its dual uptake inhibition.

Tramadol: Stereoselectivity via Scaffold Rigidity

Tramadol is a centrally acting analgesic with a unique mechanism involving both

-

Structure: A 1,2-disubstituted cyclohexanol.

-

Mechanism: The cyclohexane ring's rigidity enforces a specific distance between the basic amine and the phenyl ring. The cis-isomer (marketed form) places the phenyl and hydroxyl groups in a specific spatial relationship that differentiates it from the trans-isomer, which lacks significant opioid activity.

Visualization of Signaling & Design Logic

The following diagram illustrates the decision framework for incorporating a cyclohexanol moiety (Bioisosterism) and its downstream effects on physicochemical properties.

Caption: Decision logic for replacing aromatic rings with cyclohexanol scaffolds to improve drug-likeness (

Synthetic Methodology: Grignard Addition Protocol

The synthesis of tertiary cyclohexanols, such as the core of Venlafaxine, typically involves the nucleophilic addition of an organometallic reagent to a cyclohexanone derivative.

Experimental Protocol: Synthesis of 1-aryl-cyclohexanol derivatives

Rationale: This reaction establishes the quaternary carbon center, introducing the hydroxyl group and the aryl ring simultaneously.

Reagents:

-

4-substituted Cyclohexanone (1.0 eq)

-

Arylmagnesium bromide (Grignard reagent) (1.2 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

) -

Saturated Ammonium Chloride (

) solution

Step-by-Step Methodology:

-

Inert Atmosphere Generation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon (

) or Nitrogen ( -

Reagent Preparation: Dissolve the specific aryl bromide (e.g., 1-bromo-4-methoxybenzene) in anhydrous THF. Add magnesium turnings and a crystal of iodine to initiate Grignard formation. Reflux for 1 hour until magnesium is consumed.

-

Substrate Addition: Cool the Grignard solution to 0°C using an ice bath. Dissolve the cyclohexanone derivative in anhydrous THF and add dropwise via the addition funnel over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C to prevent side reactions.

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (Thin Layer Chromatography) or LC-MS.

-

Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated

solution. Caution: Vigorous gas evolution. -

Workup: Extract the aqueous layer with Ethyl Acetate (

). Combine organic layers, wash with brine, dry over anhydrous -

Purification: Purify the crude tertiary alcohol via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Caption: Synthetic workflow for generating tertiary cyclohexanols via Grignard addition.

Metabolic Stability & Toxicity Profile[1][2]

The cyclohexanol moiety offers distinct metabolic advantages over its aromatic counterparts.

Resistance to Oxidation

-

Tertiary Alcohols: In drugs like Venlafaxine, the cyclohexanol carbon is quaternary (bonded to C, C, C, O). It lacks the

-proton required for oxidation to a ketone. This makes the scaffold metabolically robust against Phase I oxidative enzymes (CYPs) at that specific position. -

Secondary Alcohols: If the cyclohexanol is secondary, it can be oxidized to a cyclohexanone, which may be reactive. However, steric hindrance (e.g., adjacent gem-dimethyl groups) can mitigate this.

Phase II Conjugation

The primary metabolic pathway for the cyclohexanol hydroxyl group is Phase II conjugation, specifically Glucuronidation via UDP-glucuronosyltransferases (UGTs). This renders the molecule highly polar and facilitates renal excretion without generating toxic reactive intermediates (unlike the epoxides formed during aromatic metabolism).

Caption: Metabolic fate of tertiary cyclohexanols: Resistance to ring oxidation favors Glucuronidation.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9795623, Venlafaxine.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 33741, Tramadol.

-

Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition rates of drug candidates. Drug Discovery Today.

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

A Senior Application Scientist's In-depth Technical Guide to 4-(5-Nitroquinolin-6-YL)cyclohexanol as a Putative Protein Degrader Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] This is largely driven by the development of bifunctional molecules like proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2] A key component in the modular design of these degraders is the E3 ligase ligand, the moiety that recruits a specific E3 ubiquitin ligase to the target protein. While ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are commonly used, the discovery of novel E3 ligase ligands is crucial for expanding the scope and selectivity of TPD.[3][4][5][6] This guide focuses on the uncharacterized yet commercially available building block, 4-(5-Nitroquinolin-6-YL)cyclohexanol , and provides a comprehensive roadmap for its evaluation and application in the development of novel protein degraders.

Introduction: The Rationale for Exploring Novel Building Blocks

The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[7] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects. The vast majority of PROTACs in development utilize ligands for CRBN and VHL. However, with over 600 E3 ligases in the human proteome, there is a significant opportunity to develop degraders with improved tissue specificity and novel degradation profiles by engaging other E3 ligases.

The molecule this compound presents an intriguing scaffold for the development of new protein degraders.[8] The nitroquinoline moiety is a versatile pharmacophore found in various bioactive compounds.[9] Its potential to act as a novel E3 ligase ligand or as a reactive handle for covalent modification makes it a compelling candidate for investigation. The cyclohexanol group provides a convenient point for linker attachment, a critical component for PROTAC design.[10]

This guide will provide a hypothetical, yet scientifically grounded, framework for a research program aimed at elucidating the function of this compound as a protein degrader building block. We will cover its synthesis and functionalization, its characterization as a potential E3 ligase ligand, its incorporation into PROTACs, and the critical assays for evaluating the resulting degraders.

Synthesis and Functionalization of the Core Building Block

While this compound is commercially available, understanding its synthesis is crucial for creating derivatives for structure-activity relationship (SAR) studies. A plausible synthetic route could involve a Suzuki or Stille coupling between a protected 6-halonitroquinoline and a corresponding cyclohexanol-derived organoboron or organotin reagent, followed by deprotection.

Proposed General Synthetic Scheme:

A general approach to synthesizing functionalized derivatives of this compound for linker attachment would involve standard organic chemistry transformations. The hydroxyl group of the cyclohexanol moiety is the most straightforward point of attachment for a linker.

Characterization as a Novel E3 Ligase Ligand

The primary hypothesis to investigate is whether the this compound scaffold can function as a ligand for an E3 ubiquitin ligase. This requires a systematic screening and validation process.

Initial Binding Assessment: Affinity-Based Screening

A foundational step is to determine if the building block binds to any E3 ligases. A fragment-based screening approach using techniques like Surface Plasmon Resonance (SPR) or NMR spectroscopy against a panel of purified E3 ligase domains would be a powerful initial step.[4][5]

Biophysical Validation of Putative E3 Ligase Binding

Once a potential E3 ligase binder is identified, the interaction must be rigorously validated using orthogonal biophysical methods.

SPR is a label-free technique that can provide real-time kinetic data on binding events.[11][12]

Experimental Protocol: SPR Analysis of E3 Ligase Binding

-

Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip (e.g., CM5) via amine coupling.

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.

-

Binding Measurement: Inject the analyte dilutions over the immobilized E3 ligase surface and a reference flow cell.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

| Parameter | Description |

| Ligand | Purified E3 Ligase |

| Analyte | This compound |

| Concentration Range | e.g., 0.1 - 100 µM |

| Running Buffer | e.g., HBS-EP+ |

ITC measures the heat change upon binding and can provide thermodynamic parameters of the interaction.

Experimental Protocol: ITC Analysis of E3 Ligase Binding

-

Sample Preparation: Place the purified E3 ligase in the sample cell and this compound in the injection syringe.

-

Titration: Perform a series of injections of the building block into the E3 ligase solution.

-

Data Analysis: Integrate the heat change peaks and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

| Parameter | Description |

| Cell | Purified E3 Ligase |

| Syringe | This compound |

| Temperature | 25°C |

Design and Synthesis of PROTACs

Once confirmed as an E3 ligase ligand, this compound can be incorporated into a PROTAC. This involves conjugating it via a linker to a ligand for a protein of interest (POI).

Linker Strategy

The choice of linker is critical for PROTAC efficacy. Linker length and composition affect the stability and geometry of the ternary complex. A common starting point is a polyethylene glycol (PEG) or alkyl chain linker of varying lengths.

PROTAC Synthesis Workflow

A modular synthetic approach is typically employed for PROTAC synthesis.

Caption: PROTAC Synthesis Workflow.

In Vitro Characterization of PROTACs

A series of in vitro assays are essential to validate the mechanism of action of the newly synthesized PROTACs.

Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for protein degradation.

The NanoBRET™ assay is a proximity-based assay that can measure the formation of the ternary complex in living cells.[13]

Experimental Protocol: NanoBRET™ Ternary Complex Assay

-

Cell Preparation: Co-transfect cells with plasmids expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

-

Labeling: Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.

-

PROTAC Treatment: Treat the cells with a dilution series of the PROTAC.

-